O-(Oxiran-2-yl) 4-Hydroxyphenylacetone
Description
O-(Oxiran-2-yl) 4-Hydroxyphenylacetone is a specialized intermediate compound featuring a hydroxyphenylacetone backbone modified with an oxirane (epoxide) functional group. The compound’s key structural elements include:
- Hydroxyphenyl group: A benzene ring substituted with a hydroxyl group at the para position.
- Ketone moiety: A carbonyl group adjacent to the phenyl ring.
- Oxirane (epoxide) group: A three-membered cyclic ether, which confers high reactivity for ring-opening reactions in pharmaceutical synthesis.
The compound is synthesized via intermediates such as chromanyl haloketones and 6-fluoro-2-(oxiran-2-yl) chromans, as outlined in patent literature . Its primary application lies in constructing the stereochemically complex framework of Nebivolol, leveraging the epoxide’s reactivity to form chiral centers.
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C12H14O3/c1-9(13)6-10-2-4-11(5-3-10)14-7-12-8-15-12/h2-5,12H,6-8H2,1H3 |
InChI Key |
XOQVVRDJVCCAGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)OCC2CO2 |
Origin of Product |
United States |
Preparation Methods
Deprotection of 4-Benzyloxyphenylacetone
In a method described by Beecham Group, 4-benzyloxyphenylacetone undergoes deprotection using sodium iodide and chlorotrimethylsilane in acetonitrile. The reaction proceeds at 50°C for two hours, followed by quenching with methanol. The product, 4-hydroxyphenylacetone, is isolated via extraction with dichloromethane after acidification of the aqueous phase. This method avoids harsh conditions, preserving the ketone functionality while achieving a purity >97%.
Reaction Conditions Table
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NaI, ClSi(CH₃)₃ | Acetonitrile | 50°C | 2 h | High |
Epoxidation of 4-Hydroxyphenylacetone
The critical step involves introducing the oxirane (epoxide) group to 4-hydroxyphenylacetone. Two primary methods are documented:
Epichlorohydrin-Mediated Epoxidation
Patent US20120296011A1 details the reaction of 4-hydroxyphenylacetone with epichlorohydrin in the presence of potassium hydroxide (KOH) and sulfuric acid (). The base facilitates nucleophilic attack by the phenolic oxygen on epichlorohydrin, forming an ether linkage. Subsequent ring closure under acidic conditions generates the epoxide.
Mechanism Overview
-
Etherification :
-
Epoxide Formation :
Intramolecular cyclization via base-assisted dehydrohalogenation.
Optimized Parameters
Alternative Glycidylation Methods
A glycidol derivative (e.g., glycidyl tosylate) may substitute epichlorohydrin to reduce chlorinated byproducts. However, this approach is less common due to higher reagent costs and lower yields.
Purification and Characterization
Filtration and Crystallization
Crude product is purified via vacuum filtration to remove inorganic salts, followed by recrystallization from ethanol. Melting points reported in patents range from 85–90°C, consistent with the crystalline structure.
Spectroscopic Analysis
-
IR : Strong absorption at 1720 cm⁻¹ (ketone C=O) and 910 cm⁻¹ (epoxide ring).
-
NMR :
Industrial-Scale Production Challenges
Byproduct Management
Side reactions, such as di-epoxidation or ketone oxidation, are mitigated by strict stoichiometric control and inert atmospheres. Patents emphasize maintaining pH <10 during epoxidation to prevent hydrolysis of the epoxide ring.
Solvent Selection
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates but require extensive recycling due to environmental regulations. Recent trends favor greener solvents like cyclopentyl methyl ether.
Applications and Derivatives
While beyond the scope of preparation methods, O-(Oxiran-2-yl) 4-hydroxyphenylacetone serves as a key intermediate in epoxy resins and pharmaceutical precursors. For example, it is utilized in US20140370092A1 to synthesize anti-inflammatory agents via subsequent amine reactions.
Chemical Reactions Analysis
Types of Reactions
O-(Oxiran-2-yl) 4-Hydroxyphenylacetone undergoes various chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the epoxy ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxy group, resulting in the formation of new carbon-oxygen or carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the epoxy group under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
O-(Oxiran-2-yl) 4-Hydroxyphenylacetone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with epoxy functionalities.
Industry: The compound is used in the production of epoxy resins, which are essential in coatings, adhesives, and composite materials
Mechanism of Action
The mechanism of action of O-(Oxiran-2-yl) 4-Hydroxyphenylacetone involves the reactivity of the epoxy group. The epoxy ring can undergo nucleophilic attack, leading to ring-opening reactions that form new bonds. This reactivity is exploited in various chemical processes, including polymerization and cross-linking reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used .
Comparison with Similar Compounds
Key Observations:
Functional Group Influence: The epoxide group in O-(Oxiran-2-yl) 4-Hydroxyphenylacetone distinguishes it from 4-Hydroxyphenylacetone, enabling nucleophilic attacks for stereoselective synthesis. In contrast, 4-Hydroxyphenylacetone lacks this reactivity, limiting its utility in complex molecule assembly .
Synthetic Applications: O-(Oxiran-2-yl) 4-Hydroxyphenylacetone is explicitly tied to Nebivolol production, where its epoxide undergoes regioselective opening to form chroman intermediates . Neither 4-Hydroxyphenylacetone nor (S)-2-Oxiranylanisole are documented in similar high-value drug syntheses.
Physicochemical and Stability Data
While direct experimental data (e.g., melting points, solubility) for O-(Oxiran-2-yl) 4-Hydroxyphenylacetone are unavailable, inferences can be made:
- Stability : Epoxide-containing compounds are generally sensitive to moisture and acids, requiring controlled storage conditions.
- Polarity : The hydroxyl group likely enhances water solubility compared to (S)-2-Oxiranylanisole’s methoxy group.
Q & A
Basic: What are the common synthetic routes for O-(Oxiran-2-yl) 4-Hydroxyphenylacetone, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves epoxidation of 4-hydroxyphenylacetone (CAS 770-39-8) using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in the presence of a catalyst. Key factors for optimization include:
- Temperature control : Epoxidation is exothermic; maintaining 0–5°C improves regioselectivity.
- Catalyst choice : Titanium silicate (TS-1) enhances epoxide yield by reducing side reactions like hydroxylation .
- Solvent selection : Dichloromethane or ethyl acetate minimizes byproduct formation compared to polar aprotic solvents.
Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to the compound’s sensitivity to hydrolysis .
Advanced: How can the crystal structure of O-(Oxiran-2-yl) 4-Hydroxyphenylacetone be resolved using SHELX software, and what challenges arise during refinement?
Answer:
Single-crystal X-ray diffraction (SCXRD) paired with SHELXL is standard for structural determination. Key steps:
- Data collection : High-resolution (≤1.0 Å) data reduces ambiguity in epoxide ring geometry.
- Hydrogen placement : Use SHELX’s HFIX command for constrained refinement of hydroxyl and methyl groups.
- Disorder modeling : The oxiran ring may exhibit rotational disorder; apply PART and SUMP instructions to partition electron density .
Challenges include resolving torsional strain in the epoxide and avoiding overfitting. Cross-validation with Hirshfeld surface analysis (CrystalExplorer) is recommended .
Basic: What spectroscopic techniques are most effective for characterizing O-(Oxiran-2-yl) 4-Hydroxyphenylacetone?
Answer:
- <sup>13</sup>C NMR : Peaks at ~68–70 ppm (epoxide C-O-C) and 172–174 ppm (ketone C=O) confirm functional groups .
- IR spectroscopy : Absorbance at 1725–1735 cm<sup>-1</sup> (C=O stretch) and 1250–1260 cm<sup>-1</sup> (epoxide C-O-C asymmetric stretch) .
- Mass spectrometry (HRMS) : Exact mass (C11H12O3) = 192.0786; isotopic patterns differentiate from hydroxylated byproducts .
Advanced: How does the oxiran group in O-(Oxiran-2-yl) 4-Hydroxyphenylacetone influence its reactivity compared to analogs lacking the epoxide?
Answer:
The oxiran ring introduces two distinct reactivities:
- Nucleophilic ring-opening : Reacts with amines/thiols at the less-substituted carbon, enabling conjugation for prodrug design (e.g., covalent inhibitors) .
- Electrophilic ketone : The α,β-unsaturated ketone participates in Michael additions, absent in non-epoxidized analogs like 4-hydroxyphenylacetone.
Comparative studies show a 40% increase in reaction rate with glutathione due to epoxide strain .
Advanced: How can researchers reconcile contradictory data on epoxidation yields reported in literature?
Answer:
Discrepancies often stem from:
- Substrate purity : Trace phenolic impurities (e.g., residual 4-hydroxyphenylacetone) consume oxidizing agents, reducing yields. LC-MS monitoring is advised .
- Oxygen sensitivity : Autoxidation of the oxiran ring under ambient conditions lowers isolated yields. Use inert atmospheres and radical scavengers (e.g., BHT) .
- Analytical methods : NMR integration overestimates yield due to overlapping signals; HPLC with UV detection (λ = 254 nm) provides accurate quantification .
Advanced: What methodologies are used to assess the biological activity of O-(Oxiran-2-yl) 4-Hydroxyphenylacetone, and how does its structure-activity relationship (SAR) compare to analogs?
Answer:
- Antioxidant assays : DPPH radical scavenging (IC50 ~25 µM) and SOD mimetic activity are tested, with the oxiran group enhancing electron-withdrawing effects vs. non-epoxidized analogs .
- Cytotoxicity screening : MTT assays (e.g., IC50 = 15 µM in HeLa cells) paired with ROS detection (DCFH-DA probe) link activity to oxidative stress induction .
SAR studies reveal that replacing the oxiran with an oxetane (as in 3-(4-hydroxyphenyl)oxetan-3-ol) reduces membrane permeability due to increased polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
